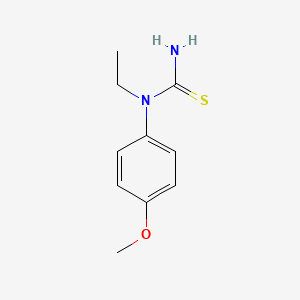
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- is a complex organic compound with significant applications in various scientific fields. It is known for its intricate structure and diverse functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- involves multiple steps, including the formation of the naphthacene core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens). The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- has numerous applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes, interfere with DNA replication, or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Aclacinomycin A: Another naphthacene derivative with similar structural features and biological activities.
Doxorubicin: A well-known anthracycline antibiotic with comparable anticancer properties.
Daunorubicin: Another anthracycline with similar mechanisms of action and therapeutic applications.
Uniqueness
1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-5,7,12-trihydroxy-6,11-dioxo-, methyl ester, 1S-cis- is unique due to its specific functional groups and stereochemistry, which contribute to its distinct chemical properties and reactivity. Its combination of hydroxyl, carbonyl, and ester groups, along with its naphthacene core, sets it apart from other similar compounds .
Properties
CAS No. |
75324-02-6 |
|---|---|
Molecular Formula |
C22H20O7 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl (1S,2S)-2-ethyl-5,7,12-trihydroxy-6,11-dioxo-1,2,3,4-tetrahydrotetracene-1-carboxylate |
InChI |
InChI=1S/C22H20O7/c1-3-9-7-8-11-15(13(9)22(28)29-2)21(27)17-16(19(11)25)20(26)14-10(18(17)24)5-4-6-12(14)23/h4-6,9,13,23,25,27H,3,7-8H2,1-2H3/t9-,13-/m0/s1 |
InChI Key |
LHFDKPDGYRDMGT-ZANVPECISA-N |
Isomeric SMILES |
CC[C@H]1CCC2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
Canonical SMILES |
CCC1CCC2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


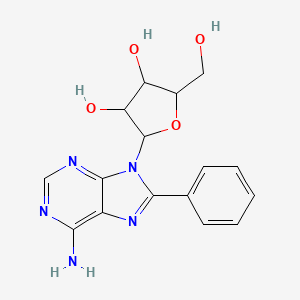

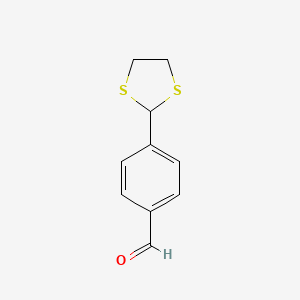
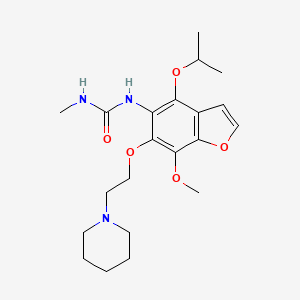
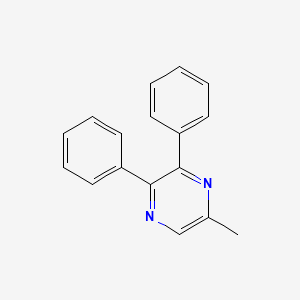
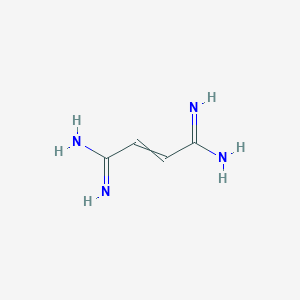
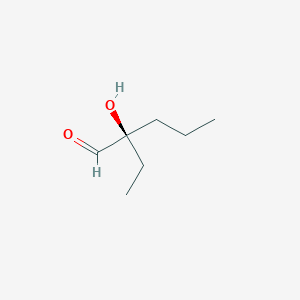
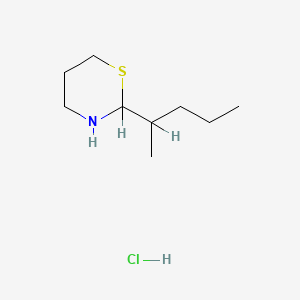
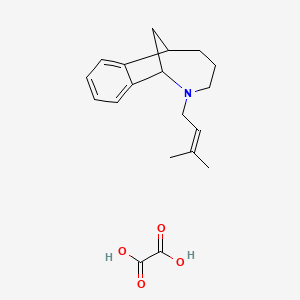
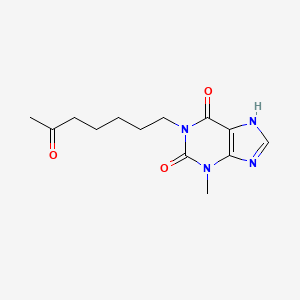
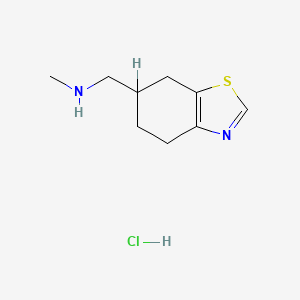
![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)
